(2S)-hex-5-yn-2-ol
Overview
Description
(2S)-hex-5-yn-2-ol is an organic compound with the molecular formula C6H10O It is a secondary alcohol with a triple bond between the fifth and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-hex-5-yn-2-ol can be synthesized through several methods. One common approach involves the enantioselective reduction of hex-5-yn-2-one using chiral catalysts. Another method includes the hydroboration-oxidation of hex-5-yne, followed by enantioselective reduction.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of hex-5-yn-2-one using chiral catalysts under controlled conditions. This method ensures high enantiomeric purity and yield.
Types of Reactions:
Oxidation: this compound can be oxidized to hex-5-yn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to hex-5-yn-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Hex-5-yn-2-one.
Reduction: Hex-5-yn-2-amine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(2S)-hex-5-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism by which (2S)-hex-5-yn-2-ol exerts its effects involves its interaction with specific molecular targets For instance, in biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects
Comparison with Similar Compounds
(2R)-hex-5-yn-2-ol: The enantiomer of (2S)-hex-5-yn-2-ol, with similar chemical properties but different biological activities.
Hex-5-yn-2-one: The oxidized form of this compound, used in different synthetic applications.
Hex-5-yn-2-amine: The reduced form, with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and in the development of enantioselective catalysts.
Properties
IUPAC Name |
(2S)-hex-5-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUOCMXBAJIQHD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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